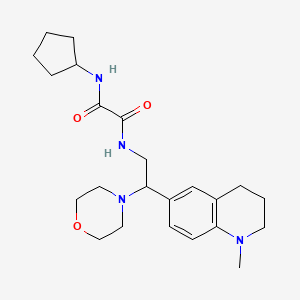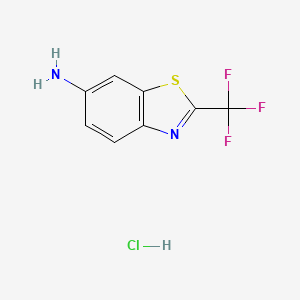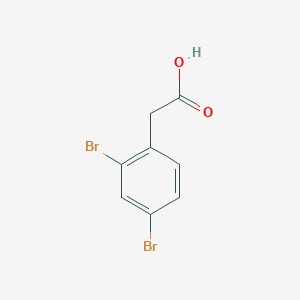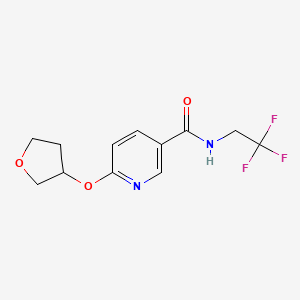![molecular formula C12H13NO2S B2979487 N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide CAS No. 2411302-72-0](/img/structure/B2979487.png)
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide, also known as THIP, is a compound that has been extensively studied for its potential therapeutic applications. THIP belongs to the class of compounds known as GABA analogs, which act on the GABAergic system in the brain.
Applications De Recherche Scientifique
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders, such as epilepsy and anxiety. This compound acts on the GABAergic system in the brain, which is responsible for regulating neuronal activity. By enhancing the activity of GABA receptors, this compound has been shown to reduce seizure activity and anxiety in animal models.
Mécanisme D'action
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide acts as a GABA analog, binding to and activating GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal activity. By enhancing the activity of GABA receptors, this compound increases the inhibitory tone in the brain, leading to a reduction in seizure activity and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce seizure activity, anxiety, and depression. This compound has also been shown to have analgesic properties, reducing pain in animal models. Additionally, this compound has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide has a number of advantages for lab experiments. It is readily available and relatively easy to synthesize. This compound has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, this compound also has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects. Additionally, this compound has been shown to have a short half-life, which may limit its usefulness in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide. One area of interest is in the development of novel analogs with improved properties, such as increased potency or longer half-life. Additionally, there is interest in exploring the potential therapeutic applications of this compound in a range of neurological disorders, such as Parkinson's disease and schizophrenia. Finally, there is interest in exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide involves the reaction of 4-chlorobutyryl chloride with 5,7-dihydro-4H-thieno[2,3-c]pyran-4-one in the presence of a base. The resulting intermediate is then reacted with propargylamine to yield this compound. This method is relatively simple and efficient, making this compound readily available for research purposes.
Propriétés
IUPAC Name |
N-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-3-11(14)13-8-10-12-9(4-6-15-10)5-7-16-12/h5,7,10H,4,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXCZGNKWMAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1C2=C(CCO1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)
![(E)-2-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2979413.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2979417.png)
![N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2979418.png)


![4-[(4-Pyridylmethoxy)methyl]-8-oxa-2-azaspiro[4.5]decane](/img/structure/B2979421.png)



